![molecular formula C6H4Cl2N2S3 B14520491 3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile CAS No. 62653-99-0](/img/structure/B14520491.png)
3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole precursors with chloromethyl sulfide reagents under controlled conditions. One common method includes the use of thiazole-4-carbonitrile as a starting material, which is then subjected to chloromethylation using chloromethyl sulfide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.
Substitution: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Corresponding substituted thiazole derivatives.
Scientific Research Applications
3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile involves its interaction with biological targets such as enzymes or receptors. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The thiazole ring can also interact with various molecular targets through π-π stacking or hydrogen bonding, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carbonitrile: Lacks the chloromethyl and sulfanyl groups, making it less reactive.
2,4-Dichlorothiazole: Contains chlorine atoms on the thiazole ring but lacks the sulfanyl and nitrile groups.
Benzothiazole: Contains a fused benzene ring, offering different electronic properties and reactivity.
Uniqueness
3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile is unique due to the presence of both chloromethyl and sulfanyl groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62653-99-0 |
|---|---|
Molecular Formula |
C6H4Cl2N2S3 |
Molecular Weight |
271.2 g/mol |
IUPAC Name |
3,5-bis(chloromethylsulfanyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C6H4Cl2N2S3/c7-2-11-5-4(1-9)6(12-3-8)13-10-5/h2-3H2 |
InChI Key |
FYIRWFFBURPTMZ-UHFFFAOYSA-N |
Canonical SMILES |
C(SC1=C(C(=NS1)SCCl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


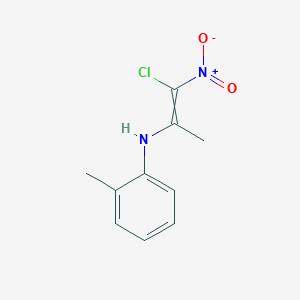
![2-[1-(Methylamino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B14520417.png)
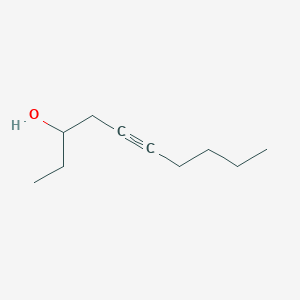
![10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14520425.png)
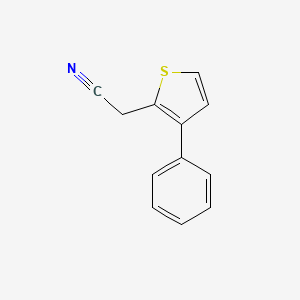
silane](/img/structure/B14520441.png)
![9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14520442.png)

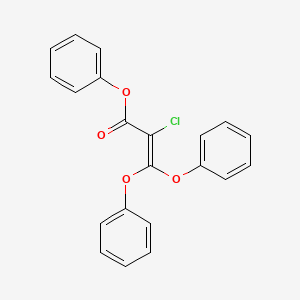
![[2,5-Dimethoxy-4-(propan-2-yl)phenyl]methanol](/img/structure/B14520474.png)
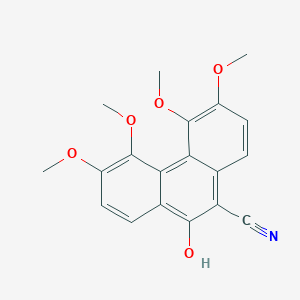
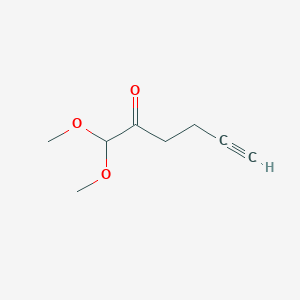
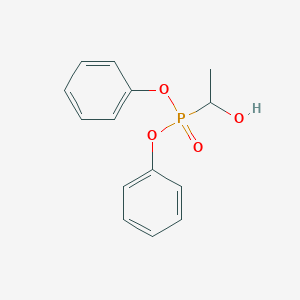
![[(2-Cyclohexylideneethoxy)methyl]benzene](/img/structure/B14520489.png)
